molecular formula C11H13N B092583 2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline CAS No. 16585-04-9

2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline

Cat. No. B092583
CAS RN: 16585-04-9
M. Wt: 159.23 g/mol
InChI Key: NPAFTCBMITYZID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline (MMTIQ) is a heterocyclic organic compound that belongs to the class of tetrahydroisoquinoline alkaloids. MMTIQ has been widely studied for its potential therapeutic applications due to its unique structure and pharmacological properties.

Mechanism of Action

The mechanism of action of 2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is thought to involve the modulation of various neurotransmitters and receptors in the brain. 2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline has been shown to increase the levels of dopamine and serotonin in the brain, which are involved in regulating mood and behavior. 2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline has also been shown to modulate the activity of NMDA receptors, which are involved in learning and memory.
Biochemical and Physiological Effects
2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline has been shown to have a variety of biochemical and physiological effects. 2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline has been shown to reduce oxidative stress and inflammation in the brain, which are associated with neurodegenerative diseases such as Parkinson's and Alzheimer's. 2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline has also been shown to increase the levels of neurotransmitters such as dopamine and serotonin in the brain, which are involved in regulating mood and behavior. In addition, 2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments, including its high potency and selectivity for certain receptors and neurotransmitters. 2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline also has good solubility in water and organic solvents, which makes it easy to work with in lab experiments. However, 2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for 2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline research, including the development of new synthetic methods to produce 2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline with higher yields and purity. In addition, further studies are needed to fully understand the mechanism of action of 2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline and its potential therapeutic applications in various diseases. 2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline could also be studied in combination with other drugs to enhance its therapeutic effects. Finally, the potential toxicity of 2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline needs to be further studied to ensure its safety for human use.

Synthesis Methods

2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline can be synthesized through a variety of methods, including the Pictet-Spengler reaction, the Mannich reaction, and the Skraup reaction. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone to form a tetrahydroisoquinoline ring. The Mannich reaction involves the condensation of an aldehyde or ketone with an amine and a nucleophile to form a β-amino carbonyl compound. The Skraup reaction involves the condensation of an aniline with a ketone or aldehyde in the presence of an oxidizing agent to form a quinoline derivative. These methods have been optimized to produce high yields of 2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline with high purity.

Scientific Research Applications

2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline has been studied extensively for its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, and depression. 2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. 2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, 2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline has been shown to have antidepressant effects by increasing the levels of neurotransmitters such as serotonin and dopamine in the brain.

properties

CAS RN

16585-04-9

Product Name

2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

2-methyl-1-methylidene-3,4-dihydroisoquinoline

InChI

InChI=1S/C11H13N/c1-9-11-6-4-3-5-10(11)7-8-12(9)2/h3-6H,1,7-8H2,2H3

InChI Key

NPAFTCBMITYZID-UHFFFAOYSA-N

SMILES

CN1CCC2=CC=CC=C2C1=C

Canonical SMILES

CN1CCC2=CC=CC=C2C1=C

synonyms

2-METHYL-1-METHYLENE-1,2,3,4-TETRAHYDROISOQUINOLINE

Origin of Product

United States

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